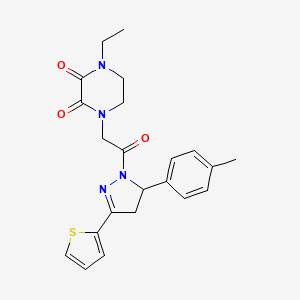
1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research focuses on the synthesis and characterization of compounds with similar structural frameworks. For instance, cyclization reactions involving similar heterocyclic compounds have been explored for the creation of novel organic compounds with potential biological activity. These studies often aim to develop new synthetic methodologies or understand the chemical properties of such compounds (Yu. L. Zborovskii et al., 2011)[https://consensus.app/papers/halocyclization-zborovskii/a43a0c66f3e25857ac406648cacaf4fc/?utm_source=chatgpt].
Biological Activity
Several studies investigate the biological activities of structurally related compounds, exploring their potential as therapeutic agents. For example, the synthesis of pyrazole and pyrazolone derivatives has been linked to antimicrobial and anticancer activities, suggesting these frameworks could be useful in drug discovery (M. Mahmoud et al., 2012)[https://consensus.app/papers/synthesis-spectral-characterisation-some-phthalazinone-mahmoud/2ef27a2865955014b22a7e943b8aed71/?utm_source=chatgpt]. The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives and their evaluation against pathogenic bacteria and fungi further illustrate the interest in exploiting these structures for medical applications (N. Shah et al., 2012)[https://consensus.app/papers/efficient-facile-synthesis-shah/0a9271fdf4ec55d789d3a2bcbcb96ea0/?utm_source=chatgpt].
Pharmacological Applications
Compounds featuring piperazine and related heterocyclic units often exhibit pharmacologically relevant activities. Research into the synthesis of piperazine derivatives and their testing for anticonvulsant activity exemplifies this, highlighting the potential use of these compounds in developing new treatments for epilepsy (K. Kamiński et al., 2011)[https://consensus.app/papers/synthesis-activity-kamiński/9618c093af2753fd924eaa6fca9a9b42/?utm_source=chatgpt].
Anticancer Activity
The exploration of novel heterocyclic compounds for anticancer activity is a significant area of research. Studies have synthesized and tested various derivatives for their efficacy against cancer cell lines, indicating the potential of these molecules as anticancer agents (S. M. Gomha et al., 2016)[https://consensus.app/papers/synthesis-characterization-some-bispyrazolylthiazoles-gomha/b12a880cf78e5dc28033405694d2e445/?utm_source=chatgpt].
properties
IUPAC Name |
1-ethyl-4-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-3-24-10-11-25(22(29)21(24)28)14-20(27)26-18(16-8-6-15(2)7-9-16)13-17(23-26)19-5-4-12-30-19/h4-9,12,18H,3,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJCRXKHIVWSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

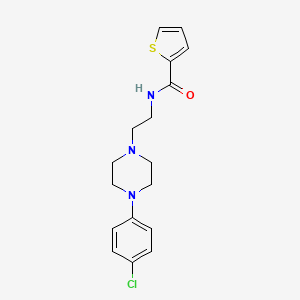
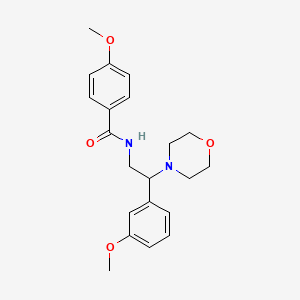
![1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2814513.png)
![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid](/img/structure/B2814514.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)

![3-Cyclopropyl-1-[1-(2-methylpropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2814521.png)
![2-(4-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2814522.png)


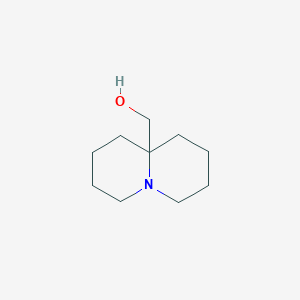
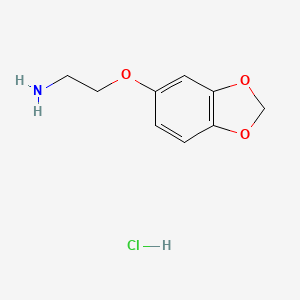

![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2814531.png)